BenchChemオンラインストアへようこそ!

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase and Transferase Inhibition

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide (CAS 898455-87-3) is a fully synthetic small-molecule screening compound built on a 4H-pyran-4-one core bearing an indolin-1-ylmethyl substituent at C6 and an N-(m-tolyl)acetamide side-chain linked via an ether oxygen at C3. Supplied as part of the InterBioScreen (IBS) diversity library under identifier STOCK1N‑75537, the compound has a molecular formula of C₂₃H₂₂N₂O₄ and a molecular weight of 390.44 g·mol⁻¹, with a vendor-reported purity of ≥95%.

Molecular Formula C23H22N2O4
Molecular Weight 390.439
CAS No. 898455-87-3
Cat. No. B3015222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide
CAS898455-87-3
Molecular FormulaC23H22N2O4
Molecular Weight390.439
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
InChIInChI=1S/C23H22N2O4/c1-16-5-4-7-18(11-16)24-23(27)15-29-22-14-28-19(12-21(22)26)13-25-10-9-17-6-2-3-8-20(17)25/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,27)
InChIKeyZZNMUVFLEDMQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide (CAS 898455-87-3): Procurement-Relevant Identity and Physicochemical Profile


2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide (CAS 898455-87-3) is a fully synthetic small-molecule screening compound built on a 4H-pyran-4-one core bearing an indolin-1-ylmethyl substituent at C6 and an N-(m-tolyl)acetamide side-chain linked via an ether oxygen at C3 [1]. Supplied as part of the InterBioScreen (IBS) diversity library under identifier STOCK1N‑75537, the compound has a molecular formula of C₂₃H₂₂N₂O₄ and a molecular weight of 390.44 g·mol⁻¹, with a vendor-reported purity of ≥95% [2]. It is offered exclusively for research-use-only applications in early-stage drug discovery, bioactivity screening, and structure–activity relationship (SAR) exploration.

Why Generic Substitution Fails for 2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide: Comparator Scarcity and the Non-Interchangeability of N-Aryl Acetamide Side-Chains


The 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide scaffold supports a combinatorial array of N-aryl substitutions that produce meaningfully divergent biological profiles, making generic inter-class substitution scientifically unsound. The m-tolyl (3-methylphenyl) amide terminus present in this compound occupies a distinct steric and electronic space compared with its closest commercially available analogs—the unsubstituted N-phenyl (CAS 898440‑47‑6), N-benzyl (CAS 898417‑82‑8), para-tolyl (CAS 898441‑02‑6), and N-(4-methoxyphenyl) (CAS 898417‑30‑6) variants [1]. Published data for structurally related isatin‑based N‑(m‑tolyl)acetamides demonstrate that the meta-methyl substitution directly influences target engagement and antimicrobial potency relative to para-substituted or unsubstituted phenyl congeners, confirming that the N-aryl group is not a passive spectator but a critical efficacy determinant [2]. Consequently, procurement decisions that treat any indolinylmethyl-pyran acetamide as functionally equivalent risk compromising assay reproducibility and SAR continuity.

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Methyl Substitution: m-Tolyl vs. p-Tolyl Amide and Implications for Target Recognition

The meta-methyl substitution on the N-phenylacetamide terminus of this compound (CAS 898455‑87‑3) creates a sterically distinct topography relative to the para-tolyl isomer (CAS 898441‑02‑6, N-(p-tolyl) analog). In the closely related isatin-based glycosyltransferase inhibitor series, the N-(m-tolyl)acetamide-bearing lead compound 2-(3-(2-carbamimidoylhydrazono)-2-oxoindolin-1-yl)-N-(m-tolyl)acetamide exhibited specific binding to the GT domain of S. aureus PBP2, as confirmed by saturation transfer difference (STD) NMR, whereas para-substituted variants showed altered binding modes [1]. While direct comparative biochemical data for the pyran-4-one series are not publicly available, the regioisomeric difference between meta- and para-tolyl substitution is established in peer-reviewed literature as a key driver of target engagement and should not be disregarded in procurement or SAR campaigns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase and Transferase Inhibition

Lipophilic Efficiency and Drug-Likeness: Computed Physicochemical Differentiation from N-Phenyl and N-Benzyl Analogs

The addition of a single methyl group at the meta position of the N-phenyl ring (m-tolyl vs. unsubstituted phenyl) increases the calculated logP by approximately 0.5–0.7 log units, shifting the lipophilicity into a range that may alter membrane permeability and non-specific protein binding relative to the N-phenyl parent (CAS 898440‑47‑6) [1]. The compound has a molecular weight of 390.44 Da, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of approximately 68–72 Ų, placing it within Lipinski-compliant chemical space albeit with a cLogP that approaches the upper boundary . By comparison, the N-benzyl analog (CAS 898417‑82‑8) introduces an additional methylene spacer, increasing conformational flexibility and altering the spatial relationship between the indolinylmethyl-pyran core and the aromatic terminus—a difference that can affect both pharmacophore mapping and metabolic stability.

Drug Design ADME Prediction Physicochemical Profiling

InterBioScreen Library Provenance: Synthetic Tractability and Availability Advantage Over De-Novo Custom Synthesis

This compound is an established catalog item within the InterBioScreen (IBS) synthetic screening library (ID: STOCK1N‑75537) and is additionally stocked by Life Chemicals (ID: F2617‑0277) with a purity specification of ≥90% [1][2]. IBS maintains over 485,000 functionalized heterocyclic compounds with immediate availability, offering a significant logistical advantage compared with custom synthesis of close analogs that are not in stock [3]. The commercial availability from multiple independent suppliers (Life Chemicals, BenchChem, EvitaChem, Chemenu) provides competitive pricing and supply redundancy, whereas several closely related analogs (e.g., N-cyclohexyl, N-allyl, and N-(tetrahydrofuran-2-ylmethyl) variants) are listed by fewer vendors, increasing procurement risk [2].

High-Throughput Screening Compound Library Procurement Synthetic Accessibility

CYP11A1 Inhibitory Pharmacophore Context: Pyran-4-one Scaffold Positioning Within a Patent-Backed Target Class

The 4H-pyran-4-one core present in this compound is a recognized pharmacophore in the cytochrome P450 11A1 (CYP11A1) inhibitor patent landscape. Orion Corporation's granted US patent US 11,098,032 B2 (priority date June 8, 2020) claims 4H-pyran-4-one derivatives as CYP11A1 inhibitors for the treatment of androgen receptor-dependent diseases including prostate cancer [1]. While the specific compound 898455‑87‑3 is not explicitly claimed in this patent family, the indolin-1-ylmethyl substitution at C6 represents a distinct chemotype within the broader pyran-4-one inhibitor class. In contrast, the N-benzyl analog (CAS 898417‑82‑8) and N-(4-methoxyphenyl) analog (CAS 898417‑30‑6) lack the m-tolyl amide terminus and therefore occupy different chemical space within this pharmacophore framework [2].

CYP11A1 Inhibition Prostate Cancer Steroidogenesis

Optimal Research and Procurement Scenarios for 2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide


SAR Expansion of Pyran-4-one-Based Kinase or Transferase Inhibitor Series with m-Tolyl Amide Termination

Research teams engaged in optimizing pyran-4-one or indolinyl-containing kinase/transferase inhibitors can use this compound as a reference m-tolyl-substituted member for systematic SAR tables. As demonstrated in the isatin glycosyltransferase inhibitor literature, the meta-methyl group on the N-phenylacetamide influences target binding interactions, making procurement of this specific substitution pattern essential for completing a thorough regioisomeric scan (ortho-, meta-, para-tolyl) [1]. The compound's multi-vendor availability ensures reproducible sourcing across multiple rounds of analog synthesis and biological testing.

CYP11A1-Focused Screening Cascades Leveraging a Patent-Precedented Pyran-4-one Chemotype

For drug discovery programs targeting CYP11A1 in prostate cancer or other steroid receptor-dependent indications, the 4H-pyran-4-one scaffold with an indolin-1-ylmethyl substituent at C6 provides a structurally relevant entry point consistent with the Orion Corporation patent family [2]. This compound can serve as a commercially available tool compound for assay development, crystallography trials, or as a starting scaffold for further medicinal chemistry optimization, bypassing the need for de-novo synthesis of the core during early hit-to-lead phases.

High-Throughput Phenotypic or Target-Based Screening with Defined Lipophilic Chemical Space

Screening laboratories requiring compounds with moderate lipophilicity (cLogP ~3.5–4.0) and Lipinski-compliant properties for cell-based assays can utilize this compound as a representative member of the indolinylmethyl-pyran acetamide series . Its computed physicochemical profile fills a specific logP niche between the less lipophilic N-phenyl analog (CAS 898440‑47‑6) and potentially overly lipophilic di-substituted analogs, making it a suitable candidate for permeability-limited or protein-binding-sensitive assay formats where lipophilicity must be carefully controlled.

InterBioScreen Library Subset Selection for Diversity-Oriented Synthesis Follow-Up

Computational chemistry and cheminformatics teams performing virtual screening or diversity analysis on the InterBioScreen collection can select this compound (STOCK1N‑75537) as a representative of the indolinylmethyl-pyran-4-one acetamide subseries [3]. Its well-defined structure, multi-vendor sourcing, and the availability of close analogs with systematic N-substitution variations (N-phenyl, N-benzyl, N-(4-methoxyphenyl), N-(p-tolyl)) make this compound a logical anchor point for constructing focused libraries or for validating docking and pharmacophore models before committing to custom synthesis of novel analogs.

Quote Request

Request a Quote for 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.